Fmoc-L-Photo-Lysine

Catalog No.
S2733726
CAS No.
2250437-42-2
M.F
C26H30N4O6
M. Wt
494.548
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Photo-Lysine

CAS Number

2250437-42-2

Product Name

Fmoc-L-Photo-Lysine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid

Molecular Formula

C26H30N4O6

Molecular Weight

494.548

InChI

InChI=1S/C26H30N4O6/c1-26(29-30-26)13-15-35-24(33)27-14-7-6-12-22(23(31)32)28-25(34)36-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,6-7,12-16H2,1H3,(H,27,33)(H,28,34)(H,31,32)/t22-/m0/s1

InChI Key

XQBHDYXIYQGMCG-QFIPXVFZSA-N

SMILES

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

not available

Fmoc-L-Photo-Lysine is a specialized amino acid derivative characterized by its unique photo-crosslinking capabilities. Structurally, it is an N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(3H-diazirin-3-yl)propoxy-L-lysine, which allows for its incorporation into proteins and peptides through either cultivation or chemical synthesis. This compound contains a diazirine moiety that, upon ultraviolet irradiation (approximately 360 nm), generates a highly reactive carbene species. This species can then form irreversible covalent bonds with neighboring molecules, making it invaluable for various biochemical applications .

Fmoc-L-Photo-Lysine does not have a biological function within living organisms. Its primary application is as a research tool. The mechanism of action relies on the photocrosslinking property. When incorporated into a biomolecule and exposed to UV light, Fmoc-L-Photo-Lysine forms covalent linkages with nearby molecules, helping researchers study protein-protein interactions and other biomolecular interactions [].

Photoaffinity Labeling and Protein-Protein Interactions

Fmoc-L-Photo-Lysine is a multifunctional molecule used in scientific research, particularly in the field of protein-protein interactions. It combines two key features:

  • Photo-crosslinking: This molecule contains a diazirine group, which acts as a photoreactive warhead. When exposed to ultraviolet (UV) light, typically around 360 nm, the diazirine undergoes a rearrangement, forming a highly reactive carbene intermediate. This carbene can then covalently link to nearby molecules, including proteins, within a close proximity (typically less than 5 angstroms) [].
  • Fmoc protection: The Fmoc (Fluorenylmethoxycarbonyl) group is a protecting group commonly used in solid-phase peptide synthesis. It allows for the selective incorporation of Fmoc-L-Photo-Lysine into peptides at specific positions while protecting other functional groups on the amino acid side chain [].

By incorporating Fmoc-L-Photo-Lysine into peptides or small-molecule probes, researchers can use UV light to trigger the formation of covalent bonds with nearby proteins. This technique, known as photoaffinity labeling, allows scientists to:

  • Identify protein interaction partners: By attaching Fmoc-L-Photo-Lysine to a protein of interest and then exposing it to a cell lysate or purified protein mixture followed by UV irradiation, researchers can covalently link the protein of interest to its interacting partners. These interacting proteins can then be identified using various biochemical techniques [].
  • Study protein-protein interaction dynamics: The spatial and temporal control offered by photoaffinity labeling enables researchers to probe the dynamics of protein-protein interactions. By controlling the timing of UV irradiation, scientists can capture protein interactions at specific stages of a cellular process [].

Advantages of Fmoc-L-Photo-Lysine

Fmoc-L-Photo-Lysine offers several advantages over other photoreactive amino acids:

  • High specificity: The short distance range of the carbene intermediate formed upon UV irradiation minimizes non-specific crosslinking, leading to higher specificity for target proteins [].
  • Biocompatibility: Fmoc-L-Photo-Lysine is well-tolerated by cells, making it suitable for studying protein interactions in living systems [].
  • Orthogonality: The Fmoc protecting group allows for selective incorporation of the photoreactive group into peptides using standard solid-phase peptide synthesis techniques, making it compatible with other functionalities commonly used in peptide design [].

The primary chemical reaction involving Fmoc-L-Photo-Lysine is its photochemical activation. When exposed to UV light, the diazirine group undergoes a rearrangement to produce a carbene. This carbene can react with nucleophiles such as amines, thiols, and other functional groups present in proteins or peptides, leading to covalent crosslinking. The reaction can be summarized as follows:

  • Irradiation: Fmoc-L-Photo-Lysine is irradiated with UV light.
  • Carbene Formation: The diazirine group transforms into a reactive carbene.
  • Covalent Bonding: The carbene reacts with nearby nucleophiles, resulting in crosslinking.

This process not only stabilizes the structure of peptides but also enhances their functional properties .

Fmoc-L-Photo-Lysine exhibits significant biological activity due to its ability to form stable covalent bonds with proteins. This feature allows researchers to study protein interactions and dynamics in cellular environments. Its application in photo-crosslinking facilitates the investigation of protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding mechanisms. Additionally, it has been noted for its potential use in drug delivery systems and targeted therapies due to its ability to modify biomolecules selectively .

The synthesis of Fmoc-L-Photo-Lysine typically involves several steps:

  • Protection of Amino Groups: The lysine amino group is protected using the Fmoc (9-fluorenylmethyloxycarbonyl) group.
  • Diazirinyl Substitution: The diazirine moiety is introduced through a reaction involving diazomethane or similar reagents.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

These methods allow for the efficient production of Fmoc-L-Photo-Lysine suitable for incorporation into peptides and proteins .

Fmoc-L-Photo-Lysine has diverse applications in biochemical research:

  • Protein Engineering: It is used to create site-specific crosslinks in proteins, enhancing stability and functionality.
  • Drug Development: Its ability to modify drug candidates allows for improved pharmacokinetic properties.
  • Bioconjugation: It serves as a tool for attaching biomolecules such as antibodies or enzymes to surfaces or other molecules.
  • Cellular Studies: Researchers utilize it to probe protein interactions within living cells, providing insights into cellular mechanisms .

Studies involving Fmoc-L-Photo-Lysine focus on its interaction with various biomolecules. For instance:

  • Protein-Protein Interactions: Crosslinking studies reveal how proteins interact within complex biological systems.
  • Receptor Binding: Investigations into how ligands bind to receptors can be enhanced using this compound.
  • Enzyme Mechanisms: Understanding enzyme-substrate interactions becomes feasible through covalent modifications facilitated by Fmoc-L-Photo-Lysine.

These studies contribute significantly to our understanding of molecular biology and biochemistry .

Compound NameStructure FeaturesUnique Properties
Fmoc-LysineBasic lysine structure with Fmoc protectionStandard lysine derivative without photo-crosslinking capabilities
Acetylated LysineAcetyl group on lysineUsed primarily for studying acetylation effects
Bicyclo[6.1.0]nonynyl LysineClick chemistry applicationsFacilitates bioorthogonal reactions
Fmoc-DiLysineTwo lysines linked by FmocUseful for creating oligomers or polymers

Fmoc-L-Photo-Lysine stands out due to its unique photo-reactivity and ability to form stable covalent bonds under UV light, making it particularly useful in experimental setups where precise control over molecular interactions is required .

XLogP3

4.1

Dates

Modify: 2023-08-16

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